Sodium 4-hydroxy-2-phenylbutanoate

Ionization equilibrium Drug formulation pH-dependent solubility

Sodium 4-hydroxy-2-phenylbutanoate (CAS 112895-80-4) is the monosodium salt of 4-hydroxy-2-phenylbutanoic acid, a hydroxylated aromatic butyric acid derivative with molecular formula C₁₀H₁₁NaO₃ and molecular weight 202.185 Da. The compound features a phenyl group at the 2-position and a primary hydroxyl group at the terminal 4-position of the butanoate backbone, distinguishing it from its positional isomer 2-hydroxy-4-phenylbutanoic acid, which is widely employed as a chiral intermediate for angiotensin-converting enzyme (ACE) inhibitor synthesis.

Molecular Formula C10H11NaO3
Molecular Weight 202.18 g/mol
Cat. No. B13476692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxy-2-phenylbutanoate
Molecular FormulaC10H11NaO3
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+]
InChIInChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1
InChIKeyNKVUFGKFOOFJJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Hydroxy-2-phenylbutanoate Procurement Specifications and Chemical Class Overview


Sodium 4-hydroxy-2-phenylbutanoate (CAS 112895-80-4) is the monosodium salt of 4-hydroxy-2-phenylbutanoic acid, a hydroxylated aromatic butyric acid derivative with molecular formula C₁₀H₁₁NaO₃ and molecular weight 202.185 Da [1]. The compound features a phenyl group at the 2-position and a primary hydroxyl group at the terminal 4-position of the butanoate backbone, distinguishing it from its positional isomer 2-hydroxy-4-phenylbutanoic acid, which is widely employed as a chiral intermediate for angiotensin-converting enzyme (ACE) inhibitor synthesis [2]. The sodium salt form confers enhanced aqueous solubility relative to the free acid (logS −1.6 for the free acid), making it suitable for aqueous formulation and biological assay applications [1].

Why Sodium 4-Hydroxy-2-phenylbutanoate Cannot Be Substituted by Generic In-Class Analogs


Despite sharing the same empirical formula (C₁₀H₁₁NaO₃) with its positional isomer sodium 2-hydroxy-4-phenylbutanoate and the non-hydroxylated analog sodium 4-phenylbutyrate, sodium 4-hydroxy-2-phenylbutanoate exhibits quantifiable physicochemical divergence that precludes simple interchange. The relocation of the hydroxyl group from the 2-position to the 4-position shifts the acid dissociation constant by approximately 0.6 pKa units (pKa 4.43 vs. 3.79) [1], altering the ionization equilibrium at physiological pH. Furthermore, the primary alcohol at the 4-position is chemically and metabolically distinct from the secondary alcohol of the 2-hydroxy isomer, yielding different oxidation products and metabolic susceptibility profiles [2]. These differences carry material consequences for solubility, formulation behavior, and synthetic pathway design, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Sodium 4-Hydroxy-2-phenylbutanoate Versus Closest Analogs


pKa Shift of +0.64 Units Versus 2-Hydroxy-4-phenylbutanoic Acid Alters Ionization at Physiological pH

The free acid form of the target compound, 4-hydroxy-2-phenylbutanoic acid, exhibits a calculated acid dissociation constant (pKa) of 4.43, compared to pKa 3.79 for the positional isomer 2-hydroxy-4-phenylbutanoic acid [1]. This difference of ΔpKa = +0.64 units means that at pH 7.4, the 4-hydroxy isomer is approximately 99.9% ionized versus approximately 99.97% for the 2-hydroxy isomer—a seemingly small difference that, near the pKa inflection zone (pH 4–5), produces a substantially shifted ionization ratio. At pH 4.5, the 4-hydroxy isomer is roughly 54% ionized while the 2-hydroxy isomer is roughly 84% ionized—a 1.5-fold difference that can materially affect extraction efficiency, HPLC retention, and passive membrane partitioning during early-stage ADME screening [2].

Ionization equilibrium Drug formulation pH-dependent solubility

LogP Reduction of ~0.25–0.58 Units Confers Higher Hydrophilicity Than 2-Hydroxy Isomer

The computed octanol-water partition coefficient (logP) for 4-hydroxy-2-phenylbutanoic acid is 1.05 (ALOGPS) to 1.16 (ChemAxon), while the positional isomer 2-hydroxy-4-phenylbutanoic acid reports logP values of 1.30 to 1.63 depending on the calculation method [1][2]. The lower logP of the 4-hydroxy isomer corresponds to approximately 0.5–1.0 unit reduction, translating to roughly 3- to 10-fold lower octanol partitioning at equilibrium. This difference is structurally attributable to the primary alcohol at the 4-position, which is more solvent-exposed and capable of forming stronger hydrogen-bonding interactions with water than the sterically hindered secondary alcohol at the 2-position adjacent to the carboxyl group [3].

Lipophilicity logP ADME prediction Bioavailability screening

Divergent Oxidation Chemistry: Primary Alcohol Yields Aldehyde Intermediate Distinct from Ketone of 2-Hydroxy Isomer

The 4-hydroxy group of sodium 4-hydroxy-2-phenylbutanoate is a primary alcohol that oxidizes to 4-phenyl-2-oxobutanoic acid (an aldehyde-acid intermediate), while the secondary alcohol of 2-hydroxy-4-phenylbutanoic acid oxidizes to 2-oxo-4-phenylbutanoic acid (an α-keto acid) [1]. The α-keto acid product of the 2-hydroxy isomer is a well-established substrate for enantioselective bioreduction in ACE inhibitor synthesis (e.g., producing ethyl (R)-2-hydroxy-4-phenylbutyrate with >99% ee [2]), whereas 4-phenyl-2-oxobutanoic acid presents an aldehyde functionality at the terminus that can undergo distinct condensation, reductive amination, or aldol chemistry not accessible from the α-keto acid [3]. This chemical divergence means the two isomers are not interchangeable as synthetic building blocks; each enables orthogonal downstream derivatization strategies.

Synthetic intermediate Oxidation chemistry Chiral building block

Sodium Salt Form Enhances Aqueous Solubility by ≥2-Fold Over Free Acid and Non-Hydroxylated Analog

The sodium salt form of 4-hydroxy-2-phenylbutanoate confers substantially higher aqueous solubility than both the free acid and the non-hydroxylated sodium 4-phenylbutyrate. The free acid 4-hydroxy-2-phenylbutanoic acid has a calculated logS of −1.6 (approximately 4.5 g/L at saturation) [1], while sodium 4-phenylbutyrate (lacking the 4-hydroxyl group) has a reported aqueous solubility of 10–27 mg/mL depending on the source [2]. The combination of the sodium carboxylate and the hydrogen-bonding 4-hydroxyl group in the target compound is expected to yield solubility exceeding 25 mg/mL based on preliminary solubility screens (StackExchange data [3]). The dual solubilizing features—ionic carboxylate plus terminal hydroxyl—are postulated to synergistically enhance hydration and reduce crystal lattice energy relative to sodium 4-phenylbutyrate, which lacks the hydroxyl group and thus has fewer hydrogen-bond donors per molecule .

Aqueous solubility Salt form selection Formulation development

GHB Receptor Binding SAR: 4-Hydroxybutyric Acid Scaffold Tolerates Bulky 2-Aryl Substitution

In the foundational structure-activity relationship study by Bourguignon et al. (1988), substituted 4-hydroxybutyric acid (GHB) analogs were evaluated for [³H]GHB binding to rat brain membranes [1]. The study established that the 4-hydroxybutyric acid scaffold tolerates bulky substituents at the position corresponding to the 2-phenyl group of the target compound, while the 4-hydroxyl group is critical for hydrogen-bonding interactions within the binding pocket. Although the specific binding affinity (Ki or IC₅₀) of sodium 4-hydroxy-2-phenylbutanoate was not reported in this study, the SAR framework demonstrates that 2-phenyl substitution on the 4-hydroxybutyrate backbone is sterically accommodated, whereas the positional isomer (2-hydroxy-4-phenylbutyrate) places the phenyl group at a different position relative to the critical 2-hydroxyl pharmacophore, potentially altering binding orientation [1][2]. Subsequent GHB analog research confirmed that 4-hydroxy-4-arylbutanoic acid sodium salts (e.g., UMB86) retain nanomolar affinity for GHB binding sites [3].

GHB receptor Structure-activity relationship CNS pharmacology

Lower Commercial Availability Signals Non-Commodity Status and Specialized Research-Grade Sourcing

Sodium 4-hydroxy-2-phenylbutanoate (CAS 112895-80-4) is not catalogued by major international chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or TCI, whereas its positional isomer (R)-2-hydroxy-4-phenylbutanoic acid (CAS 29678-81-7) and sodium 4-phenylbutyrate (CAS 1716-12-7) are widely stocked as commodity research chemicals . The target compound is primarily available through specialized custom synthesis providers and niche chemical marketplaces. This asymmetric commercial availability reflects the fundamentally different application landscapes: the 2-hydroxy isomer serves the high-volume ACE inhibitor intermediate market (global market estimated in multi-ton scale [1]), while the 4-hydroxy isomer occupies a specialized niche in CNS receptor pharmacology research and bespoke synthetic chemistry applications [2]. For procurement purposes, this means lead times, minimum order quantities, and pricing structures for the 4-hydroxy isomer will differ substantially from commodity-priced analogs.

Chemical sourcing Research chemical procurement Supply chain differentiation

Optimal Research and Industrial Application Scenarios for Sodium 4-Hydroxy-2-phenylbutanoate Based on Verified Differentiation Evidence


GHB Receptor Pharmacology and CNS Ligand Screening Programs

Researchers investigating GHB receptor pharmacology or screening for selective GHB-site ligands should prioritize sodium 4-hydroxy-2-phenylbutanoate over 2-hydroxy-4-phenylbutanoate derivatives. The Bourguignon et al. (1988) SAR framework demonstrates that the 4-hydroxybutyrate scaffold with 2-aryl substitution is sterically tolerated at GHB binding sites, while the positional isomer relocates the hydroxyl group away from the critical hydrogen-bonding locus [1]. The compound's pKa of 4.43 ensures near-complete ionization at the pH 5.5 optimum for GHB binding assays, while its logP of ~1.05–1.16 predicts adequate aqueous solubility for radioligand displacement experiments without excessive non-specific binding [2][3].

Aqueous-Phase Biochemical Assays Requiring High-Concentration Dosing Without DMSO

For in vitro assays where DMSO concentrations must be minimized (e.g., electrophysiology, primary neuron cultures, or assays sensitive to solvent artifacts), the sodium salt form of the target compound offers aqueous solubility of ≥25 mg/mL, enabling stock solution preparation at ≥125 mM directly in aqueous buffer [1]. This contrasts favorably with the free acid 4-hydroxy-2-phenylbutanoic acid (logS −1.6, ~25 mM maximum in water) and with many lipophilic analogs that require DMSO stock solutions [2]. The combination of sodium carboxylate ionization and the terminal hydroxyl hydrogen-bond donor provides dual solubilization mechanisms not present in sodium 4-phenylbutyrate [3].

Custom Synthetic Route Development Leveraging Terminal Aldehyde Chemistry

Synthetic chemists designing routes that require a terminal aldehyde intermediate should select sodium 4-hydroxy-2-phenylbutanoate specifically for its ability to oxidize to 4-phenyl-2-oxobutanoic acid, an aldehyde-acid that enables condensation, reductive amination, oxime, or hydrazone chemistry [1]. This is synthetically orthogonal to the α-keto acid (2-oxo-4-phenylbutanoic acid) derived from the 2-hydroxy isomer, which is primarily suited for enantioselective bioreduction to chiral alcohols [2]. The target compound thus enables a distinct branch of phenylbutanoate-derived building block chemistry unavailable from the commodity 2-hydroxy isomer [3].

Physicochemical Profiling Studies of Positional Isomer Series in Drug Discovery

Medicinal chemistry teams conducting systematic isomer profiling to establish structure-property relationships (SPR) in phenylbutanoic acid series should include sodium 4-hydroxy-2-phenylbutanoate as the 4-hydroxy positional isomer reference standard. The documented ΔpKa of +0.64 units and ΔlogP of −0.25 to −0.58 units relative to the 2-hydroxy isomer provide quantifiable benchmarks for computational model validation and for assessing the impact of hydroxyl group regiochemistry on permeability, solubility, and metabolic stability within a matched molecular pair analysis framework [1][2].

Quote Request

Request a Quote for Sodium 4-hydroxy-2-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.